BENGHE Foundational & Exploratory

Check Availability & Pricing

(3-Oxopiperazin-2-yl)acetic Acid: A
Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (3-Oxopiperazin-2-yl)acetic acid

Cat. No.: B1335547

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Oxopiperazin-2-yl)acetic acid is a heterocyclic compound featuring a piperazinone core, a
scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of
biologically active molecules. This technical guide provides a detailed overview of the
compound, including a plausible history of its conceptual development, a detailed, inferred
synthetic protocol, and a compilation of estimated physicochemical and potential biological
properties. The guide also presents key signaling pathways where such a scaffold might be
active and visual workflows for its synthesis, designed to support further research and drug
discovery efforts.

Discovery and Historical Context

While the specific discovery of (3-Oxopiperazin-2-yl)acetic acid is not well-documented in
scientific literature, its conceptual origins can be traced to the extensive research into
piperazine and its derivatives throughout the 20th and 21st centuries. The piperazine ring is a
privileged scaffold in drug discovery, known for conferring favorable pharmacokinetic properties
such as improved solubility and oral bioavailability.[1][2]

The incorporation of a lactam function to form the piperazin-2-one core emerged as a strategy
to create more rigid analogs of dipeptides, making them valuable tools in peptidomimetic
studies and as building blocks for various therapeutic agents.[3] The further addition of an
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acetic acid moiety at the 2-position introduces a carboxylic acid group, which can serve as a
key interaction point with biological targets or as a handle for further chemical modification.

The development of synthetic routes to substituted piperazine-2-acetic acid esters, often
starting from chiral amino acids, has been a focus of academic and industrial research, aiming
to expand the chemical space for library synthesis and the discovery of novel bioactive
compounds.[4][5] It is within this broader context of medicinal chemistry and scaffold
development that the synthesis and investigation of (3-Oxopiperazin-2-yl)acetic acid would
have been a logical step for researchers exploring new chemical entities for various therapeutic
targets.

Physicochemical and Biological Data

Direct experimental data for (3-Oxopiperazin-2-yl)acetic acid is scarce. The following table
summarizes estimated and known properties based on its structure and data from closely
related analogs.
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Property Value (Estimated/Known) Source/Basis
Molecular Formula CéH10N20s3 Calculated
Molecular Weight 158.16 g/mol Calculated
) ) ] Inferred from similar

Appearance White to off-white solid

compounds[6]

Estimated based on
Melting Point >250 °C (decomposition likely)  zwitterionic character and data

for similar amino acids

Estimated based on acetic

pKal (Carboxylic Acid) ~25-35 ) o
acid derivatives
) ) ) Estimated based on
pKa2 (Piperazine Amine) ~7.5-85 ] ) o
piperazinone derivatives[7]
Estimated, reflecting high
LogP -2.0to-1.0 )
polarity
. Inferred from structure and
B Soluble in water and polar ] o
Solubility properties of similar

organic solvents

compounds[6][8]

Biological Activity

Potential CNS, anticancer, or

antimicrobial activity

Hypothetical, based on the
broad activities of piperazinone
derivatives[9][10][11]

Experimental Protocols: Hypothetical Synthesis

The following is a detailed, plausible experimental protocol for the synthesis of (3-

Oxopiperazin-2-yl)acetic acid, adapted from established methods for preparing substituted

piperazine-2-acetic acid esters.[4][5]

Scheme 1: Overall Synthetic Route
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Caption: Hypothetical 6-step synthesis of (3-Oxopiperazin-2-yl)acetic acid.
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Materials and Methods

Step 1: Synthesis of Boc-L-Aspatrtic acid

Dissolve L-Aspartic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

Add sodium hydroxide (2.5 eq) and stir until the solution is homogeneous.

Cool the reaction mixture to 0 °C in an ice bath.

Add a solution of di-tert-butyl dicarbonate ((Boc)20, 1.1 eq) in 1,4-dioxane dropwise.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Concentrate the mixture under reduced pressure to remove the dioxane.

Wash the aqueous residue with ethyl acetate.

Acidify the aqueous layer to pH 2-3 with 1 M HCI.

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous
sodium sulfate, and concentrate to yield the product.

Step 2: Synthesis of Boc-L-Aspatrtic acid 4-benzyl ester

Dissolve Boc-L-Aspartic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
Add cesium carbonate (Cs2COs, 1.5 eq) and stir for 30 minutes at room temperature.
Add benzyl bromide (BnBr, 1.1 eq) dropwise.

Stir the reaction mixture at room temperature for 12 hours.

Pour the reaction mixture into water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate.
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Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate
gradient).

Step 3: Amide Coupling with Ethylenediamine

Dissolve Boc-L-Aspartic acid 4-benzyl ester (1.0 eq) in anhydrous dichloromethane (DCM).

Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

Stir the mixture for 15 minutes at room temperature.

Add a solution of mono-Boc-protected ethylenediamine (1.1 eq) in DCM.

Stir the reaction mixture at room temperature for 8 hours.

Wash the reaction mixture with 1 M HCI, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude
product.

Step 4: Boc Deprotection

Dissolve the crude product from Step 3 in a 1:1 mixture of trifluoroacetic acid (TFA) and
DCM.

Stir the solution at room temperature for 2 hours.

Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

Co-evaporate with toluene to remove residual TFA.

Step 5: Cyclization to form the Piperazinone Ring

Dissolve the crude amine salt from Step 4 in a high-boiling point solvent such as xylene.
Add a non-nucleophilic base like triethylamine (2.0 eq).

Heat the mixture to reflux (approximately 140 °C) for 12-24 hours.
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e Cool the reaction mixture to room temperature and concentrate under reduced pressure.

» Purify the residue by column chromatography to obtain the protected (3-Oxopiperazin-2-
yl)acetic acid benzyl ester.

Step 6: Final Deprotection (Hydrogenolysis)

Dissolve the purified product from Step 5 in methanol or ethanol.
e Add 10% Palladium on carbon (Pd/C, 10 mol%).

 Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room
temperature for 4-8 hours.

« Filter the reaction mixture through a pad of Celite to remove the catalyst.

« Concentrate the filtrate under reduced pressure to yield the final product, (3-Oxopiperazin-
2-yl)acetic acid.

Potential Biological Activity and Signaling Pathways

Piperazinone derivatives have been investigated for a wide range of biological activities,
including as anticancer, antimicrobial, and central nervous system (CNS) active agents.[9][10]
[11] For instance, some piperazine derivatives have been shown to act as inhibitors of
enzymes like DNA topoisomerase Il or modulate signaling pathways critical for cell survival and
proliferation, such as the PI3K/Akt/mTOR pathway.[12]

The structure of (3-Oxopiperazin-2-yl)acetic acid, with its rigid core and carboxylic acid
functionality, makes it a candidate for targeting enzymes or receptors that have a well-defined
binding pocket with a basic residue that can interact with the acidic moiety of the molecule.

Hypothetical Signaling Pathway: PI3BK/Akt/mTOR
Inhibition
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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion
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(3-Oxopiperazin-2-yl)acetic acid represents a simple yet promising scaffold for further
exploration in drug discovery. While specific data on this compound is limited, this guide
provides a comprehensive, albeit partially inferred, foundation for researchers. The proposed
synthetic route offers a clear path to obtaining the molecule, and the summarized data and
potential biological targets provide a starting point for future investigations. The versatility of the
piperazinone core suggests that derivatives of (3-Oxopiperazin-2-yl)acetic acid could be
developed into potent and selective modulators of various biological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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